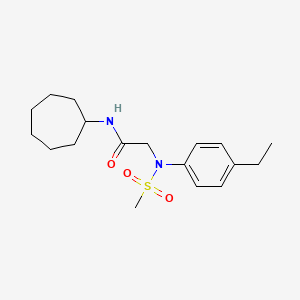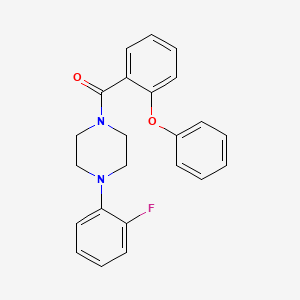
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-cycloheptyl-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential use in treating neurodegenerative diseases. This compound was first synthesized in the early 1990s by scientists at Novartis Pharmaceuticals, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The exact mechanism of action of CGP 3466B is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in neuronal survival and function. One proposed mechanism involves the activation of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in cellular stress responses and inflammation. CGP 3466B has also been shown to modulate the activity of various enzymes involved in the metabolism of reactive oxygen species, which are known to contribute to neuronal damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects on neuronal cells. In addition to its neuroprotective effects, CGP 3466B has been shown to increase the activity of various enzymes involved in energy metabolism, such as mitochondrial respiratory chain complexes and ATP synthase. Additionally, CGP 3466B has been shown to modulate the activity of various ion channels and neurotransmitter receptors, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using CGP 3466B in laboratory experiments is its well-characterized mechanism of action and neuroprotective effects. Additionally, CGP 3466B has been shown to be relatively non-toxic and well-tolerated in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using CGP 3466B in laboratory experiments is its relatively low potency, which may limit its efficacy in certain experimental settings.
将来の方向性
There are several potential future directions for research on CGP 3466B. One area of interest is the development of more potent and selective analogs of CGP 3466B that may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of CGP 3466B and its effects on various cellular pathways involved in neurodegeneration. Finally, clinical trials are needed to determine the safety and efficacy of CGP 3466B in humans with neurodegenerative diseases.
科学的研究の応用
CGP 3466B has been extensively studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CGP 3466B has been shown to protect neurons from various forms of damage, including oxidative stress, excitotoxicity, and mitochondrial dysfunction. Additionally, CGP 3466B has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-cycloheptyl-2-(4-ethyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-12-17(13-11-15)20(24(2,22)23)14-18(21)19-16-8-6-4-5-7-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCGSAMGHNPIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B3553475.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553480.png)
![ethyl [5-(3,5-dichloro-4-ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3553486.png)

![N-(2,5-dimethoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3553507.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3553526.png)
![3-(4-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3553539.png)
![3-(4-fluorophenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3553548.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-fluorophenyl)glycinamide](/img/structure/B3553555.png)


![N-(2-bromo-4-methylphenyl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B3553569.png)

